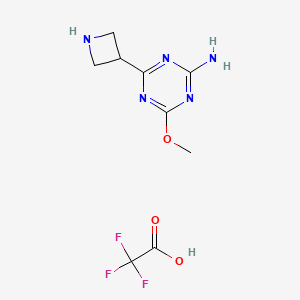
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine;2,2,2-trifluoroacetic acid is a complex organic compound that combines the structural features of azetidine, triazine, and trifluoroacetic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring is known for its presence in bioactive molecules, while the triazine ring is a common scaffold in pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized from azetidinones (β-lactams) through reduction reactions using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . The triazine ring can be introduced through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The methoxy group on the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring yields azetidinones, while substitution reactions on the triazine ring can produce a variety of substituted triazines.
科学研究应用
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The triazine ring can form hydrogen bonds and hydrophobic interactions with biological molecules, enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Azetidine: A four-membered ring containing nitrogen, known for its presence in bioactive molecules.
Triazine: A six-membered ring containing three nitrogen atoms, commonly used in pharmaceuticals and agrochemicals.
Trifluoroacetic Acid: A strong acid used as a reagent in organic synthesis.
Uniqueness
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine is unique due to the combination of these three structural features, which confer distinct chemical and biological properties. The presence of the azetidine ring enhances its potential as a bioactive molecule, while the triazine ring provides a versatile scaffold for further functionalization. The trifluoroacetic acid moiety increases the compound’s acidity and reactivity, making it useful in various synthetic applications .
属性
IUPAC Name |
4-(azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.C2HF3O2/c1-13-7-11-5(4-2-9-3-4)10-6(8)12-7;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3,(H2,8,10,11,12);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMZJUUSZSIOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)C2CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














